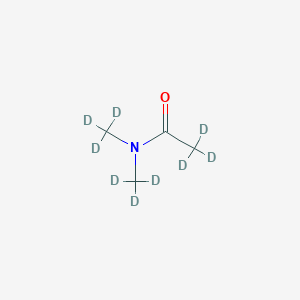
N,N-Dimethylacetamide-d9
Overview
Description
N,N-Dimethylacetamide (DMA), as described in the literature, is a versatile compound that has been used in various chemical reactions and as a solvent in different applications. It is known for its ability to donate its own H, C, N, and O atoms for the synthesis of a variety of compounds . DMA has also been used as a ligand in the preparation of metallic complexes with various metals, suggesting its coordination through the oxygen atom . Furthermore, DMA has been highlighted for its amphipathic nature and diverse bioactivities, making it a suitable candidate for biomedical applications such as drug delivery and guided bone regeneration .
Synthesis Analysis
The synthesis of DMA and its derivatives has been explored in several studies. For instance, a novel polymer homolog of DMA was prepared by heating poly(di-t-butyl fumarate) followed by treatment with hexamethylphosphoramide . Additionally, the synthesis of N,N-dimethylacetamide acetal was optimized using methylation with dimethyl sulfate followed by alcoholysis, yielding the title compound with a 72% success rate . These studies demonstrate the synthetic versatility of DMA and its potential for creating a wide range of compounds.
Molecular Structure Analysis
The molecular structure of DMA and its interactions with other molecules have been the subject of quantum chemical analysis. The structure of DMA dimers and its hydrogen-bonded complexes with water molecules has been studied using density functional theory (DFT), revealing insights into the geometrical parameters of hydrogen bonds and vibrational bands . This level of analysis is crucial for understanding the behavior of DMA in various chemical environments.
Chemical Reactions Analysis
DMA has been involved in a rich array of chemical reactions. It has been used as a reagent in the photocatalytic reduction of CO2, where it was found to be highly stable against hydrolysis and did not produce formate even if hydrolyzed . Additionally, DMA has been used as an efficient source of acetyl and dimethylamine gas in the presence of N,N-carbonyldiimidazole, facilitating the acetylation of amines . These studies highlight the reactivity of DMA and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of DMA have been investigated in various contexts. A coarse-grained model for DMA was developed to reproduce the structural properties of DMA liquid and its dilute aqueous solution, which is a step towards establishing a model of the complex polypeptoid system . The amphipathic nature of DMA and its miscibility with commodity polymers such as poly(N-vinylpyrrolidone), poly(vinyl alcohol), and poly(vinyl chloride) have also been reported, indicating its potential for material science applications .
Scientific Research Applications
Epigenetic Activity in Osteoporosis Treatment
N,N-Dimethylacetamide (DMA) has been identified as an epigenetically active compound that binds bromodomains. This binding inhibits osteoclastogenesis and inflammation, enhancing bone regeneration in vivo. This finding positions DMA as a potential anti-osteoporotic agent, challenging its previous characterization as an 'inactive' drug-delivery vehicle (Ghayor et al., 2017).
Use as a Multipurpose Reagent in Synthesis
N,N-Dimethylacetamide is utilized as a multipurpose reagent in chemical synthesis, providing H, C, N, and O atoms for the creation of various compounds under different experimental conditions. This reagent has been highlighted for its versatility in recent literature (Le Bras & Muzart, 2018).
Application in Guided Bone Regeneration
DMA, being FDA approved and used as a drug-delivery vehicle, shows promising results in guided bone regeneration. Its combination with biodegradable poly-lactide-co-glycolide (PLGA) membranes in vivo enhances bone regeneration, indicating therapeutic benefits in such procedures (Siegenthaler et al., 2020).
Role in Acetylation of Amines
Dimethylacetamide acts efficiently as a source of acetyl and dimethylamine gas in the acetylation of amines. This method serves as an alternative to other acetylation processes, highlighting DMA's utility in organic chemistry (Chikkulapalli et al., 2015).
Application in Photocatalytic CO2 Reduction
DMA has been used as a reaction solvent in the photocatalytic reduction of CO2, demonstrating stability against hydrolysis. Its application in a DMA/water solvent system has shown significant catalytic activities, producing carbon monoxide and formate in the reduction process (Kuramochi et al., 2014).
Use in Lithium Ion Batteries
DMAc has been explored as an electrolyte stabilizing additive for lithium-ion batteries. It enhances electrolyte thermal stability and modifies solid electrolyte interphases on anodes and cathodes, improving battery performance (Xu et al., 2011).
Mechanism of Action
Target of Action
N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of N,N-Dimethylacetamide . It is primarily used as a polar solvent in chemical synthesis and as a solvent in nuclear magnetic resonance (NMR) analyses . The primary targets of DMAc-d9 are therefore the chemical reactions or compounds that it is used to dissolve or synthesize .
Mode of Action
As a solvent, DMAc-d9 interacts with its targets by dissolving them, thereby facilitating chemical reactions . In NMR analyses, it provides a deuterated environment that allows for the observation of non-deuterated analytes .
Biochemical Pathways
The specific biochemical pathways affected by DMAc-d9 would depend on the particular chemical reactions or compounds it is used with. As a solvent, it can be involved in a wide range of chemical reactions .
Pharmacokinetics
It has been suggested that deuterated compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of DMAc-d9’s action is the successful dissolution of compounds or facilitation of chemical reactions in chemical synthesis, and the provision of a deuterated environment for NMR analyses .
Action Environment
The action, efficacy, and stability of DMAc-d9 can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Its stability and efficacy in NMR analyses can be influenced by factors such as the magnetic field strength and temperature .
Safety and Hazards
DMA-d9 is considered hazardous. It is a combustible liquid and may cause serious eye irritation. It may damage the unborn child and is harmful in contact with skin or if inhaled . Safety precautions include using personal protective equipment as required, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628367 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16727-10-9, 116057-81-9 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylacetamid-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 116057-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there a need to synthesize deuterated solvents like N,N-Dimethylacetamide-d9 (DMAc-d9)?
A1: Deuterated solvents like DMAc-d9 play a crucial role in cellulose research. These solvents, including DMAc-d9, find application in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy []. The deuterium within these solvents minimizes solvent interference in NMR spectra, enabling clearer observation and analysis of cellulose and its derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)




